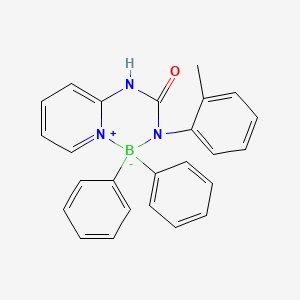![molecular formula C23H19N3O6S B5080846 2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid](/img/structure/B5080846.png)
2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid is a complex organic compound characterized by its intricate structure, which includes a nitrobenzyl group, a thioacetyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Thioacetylation: The addition of a thioacetyl group to the nitrobenzyl intermediate.
Amidation: The formation of an amide bond between the thioacetylated nitrobenzyl compound and a benzoyl chloride derivative.
Final Coupling: The coupling of the resulting intermediate with benzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is crucial for industrial applications, requiring robust and reproducible methods.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The thioacetyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the thioacetyl group can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the thioacetyl group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic acid: Shares the nitrobenzyl group but lacks the thioacetyl and amide functionalities.
Thioacetic acid: Contains the thioacetyl group but lacks the aromatic and amide components.
Benzoyl chloride: A precursor in the synthesis of the compound, containing the benzoyl group.
Uniqueness
2-{[3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-[[3-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c27-21(14-33-13-15-8-10-18(11-9-15)26(31)32)24-17-5-3-4-16(12-17)22(28)25-20-7-2-1-6-19(20)23(29)30/h1-12H,13-14H2,(H,24,27)(H,25,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOJUIUXZPTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5080773.png)

![N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid](/img/structure/B5080787.png)
![5-Acetyl-9,9-dimethyl-6-[5-(4-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B5080814.png)



![N-(2-fluorophenyl)-2-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5080845.png)


![1-(4-bromophenyl)-2-{[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5080859.png)
![N-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5080867.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B5080869.png)
